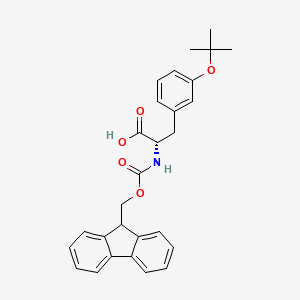

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine

Overview

Description

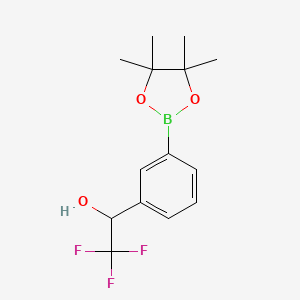

“(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine” is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Reacting with 9-fluorenylmethyloxycarbonyl azide (itself made by reacting Fmoc-Cl with sodium azide) in sodium bicarbonate and aqueous dioxane is also a method to install Fmoc group .Molecular Structure Analysis

The Fmoc group is a significant part of the molecular structure of the compound. It is a base-labile protecting group that is used in organic synthesis .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The Fmoc group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .Scientific Research Applications

Peptide Synthesis : Fmoc-Tyr(t-Bu)-OH is extensively used in the field of peptide synthesis. Ottinger, Xu, and Bárány (1996) found that a derivative of this compound, Fmoc-Tyr(PO3H2)-OH, is used successfully in the solid-phase synthesis of a variety of phosphorylated peptides. They noted a specific issue when using this compound for incorporating consecutive phosphotyrosine residues, as it can lead to a pyrophosphate linkage formation between adjacent tyrosines (Ottinger, Xu, & Bárány, 1996).

Structural and Supramolecular Studies : Bojarska et al. (2020) highlighted the growing interest in Fmoc amino acids like Fmoc-tyrosine in biomedical research and industry, focusing on the design and development of hydrogelators, biomaterials, or therapeutics. Their work provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, offering insights into the structural and molecular interactions of these compounds (Bojarska et al., 2020).

Amino Acid Analysis : Jámbor and Molnár-Perl (2009) conducted a detailed study on the use of Fmoc derivatives, including Fmoc-Tyr(t-Bu)-OH, for high-performance liquid chromatography (HPLC) analysis of amino acids. This technique is significant for accurately quantifying amino acids and understanding their behavior under various conditions (Jámbor & Molnár-Perl, 2009).

Phosphopeptide Synthesis : Xu, Zheng, Cowburn, and Bárány (2004) explored the synthesis of bivalent consolidated ligands, branched peptides, using Fmoc chemistry. They used Fmoc-O-phospho-l-tyrosine and Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine for introducing branch points in peptides, demonstrating the compound's utility in creating complex peptide structures (Xu, Zheng, Cowburn, & Bárány, 2004).

Biopolymer Synthesis : Bourke and Kohn (2003) discussed using derivatives of tyrosine, like Fmoc-Tyr(t-Bu)-OH, in the design of biodegradable polymers. They mentioned the synthesis of tyrosine-derived polycarbonates, polyarylates, and polyethers, highlighting the role of tyrosine derivatives in advancing polymer science (Bourke & Kohn, 2003).

Molecular Interactions and Fluorescence Studies : Mrozek et al. (2004) investigated the influence of an alkyl substituent on amide nitrogen atoms, including those in tyrosine derivatives like Fmoc-Tyr(t-Bu)-OH, on the photophysical properties in water. Their research provided insights into the behavior of tyrosine derivatives under different conditions and their potential applications in fluorescence-based studies (Mrozek et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The Fmoc group has many beneficial attributes that allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world . The development and use of this N-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMJCGGJNCHHJI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3067893.png)

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)

![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)